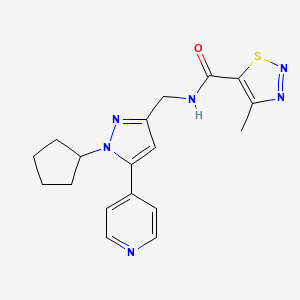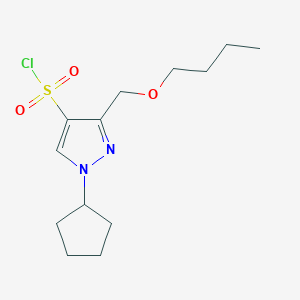![molecular formula C19H16N4O3S B2773715 Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone CAS No. 2034485-27-1](/img/structure/B2773715.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]oxazol-2-yloxy)piperidin-1-yl)methanone is a complex organic compound. It is related to the Benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester, which has a molecular weight of 262.14 . This compound has been used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of related compounds often involves the use of palladium catalysts and methylation reactions . For instance, the synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole was achieved from commercially available reagents . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Molecular Structure Analysis
The molecular structure of this compound is complex, with a variety of functional groups present. The compound contains a benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .Chemical Reactions Analysis
This compound can participate in a variety of chemical reactions. For example, it can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst . It can also participate in the Miyaura borylation and Suzuki coupling reactions .Wissenschaftliche Forschungsanwendungen
Anti-Mycobacterial Chemotypes
A related scaffold, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, has been identified as a new anti-mycobacterial chemotype, with certain compounds exhibiting promising anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. These compounds displayed low cytotoxicity and a good therapeutic index, indicating their potential as lead compounds for developing new anti-tubercular drugs (Pancholia et al., 2016).
Antimicrobial Activity
Research on pyridine derivatives, including those structurally related to the query compound, has shown variable and modest activity against investigated strains of bacteria and fungi. These findings contribute to the ongoing search for new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Aggregation Studies
Studies have been conducted on compounds similar to the queried chemical, particularly focusing on their molecular aggregation properties in various solvents. These investigations provide insights into the interaction mechanisms and the impact of substituent group structures on molecular aggregation, with implications for the development of new materials with tailored properties (Matwijczuk et al., 2016).
Novel Bioactive Heterocycles
Research into novel heterocyclic compounds, such as those containing the thiadiazole unit, has shown potential in various applications, including antiproliferative activity. These studies underline the versatility of such structures in medicinal chemistry and the development of new therapeutic agents (Prasad et al., 2018).
Boron-Based Hypoxia Inhibitors
A new series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles has been developed as anticancer agents targeting tumor hypoxia. This represents a novel approach in the design of therapeutic agents exploiting the unique properties of boron-based heterocycles (Das, Shareef, & Das, 2023).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors .
Mode of Action
It’s known that similar compounds exhibit fluorescence properties , which suggests that they may interact with their targets through electron transfer mechanisms .
Biochemical Pathways
Similar compounds have been used in the detection of primary aromatic amines (paas), a class of persistent and highly toxic organic pollutants .
Pharmacokinetics
The compound’s structure suggests that it may have good stability and high fluorescence performance , which could potentially impact its bioavailability.
Result of Action
Similar compounds have been shown to exhibit high sensitivity and selectivity for paa detection by fluorescence quenching .
Action Environment
Similar compounds have been shown to exhibit high stability, high porosity, and high fluorescence performance , suggesting that they may be robust to various environmental conditions.
Eigenschaften
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1,3-benzoxazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-18(12-5-6-14-16(11-12)22-27-21-14)23-9-7-13(8-10-23)25-19-20-15-3-1-2-4-17(15)26-19/h1-6,11,13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMSBMIYQLFYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3O2)C(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Chloromethyl)phenyl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B2773639.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2773641.png)

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2773643.png)
![7-(2-ethoxyphenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2773644.png)
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2773646.png)
![2-(3,4-Dimethoxyphenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide](/img/structure/B2773649.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2773651.png)

